

# potential off-target effects of BMS-986235

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Compound of Interest		
Compound Name:	BMS-986235	
Cat. No.:	B1192409	Get Quote

# **BMS-986235 Technical Support Center**

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target and biased signaling effects of **BMS-986235**. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.

# **Frequently Asked Questions (FAQs)**

Q1: What is the primary mechanism of action for BMS-986235?

A1: **BMS-986235** is a potent and selective agonist for the Formyl Peptide Receptor 2 (FPR2), a G protein-coupled receptor involved in resolving inflammation.[1][2][3][4][5] It is being investigated for its therapeutic potential in conditions driven by chronic inflammation, such as heart failure.

Q2: Is **BMS-986235** selective for FPR2?

A2: Yes, **BMS-986235** is highly selective for FPR2 over Formyl Peptide Receptor 1 (FPR1). This selectivity is a key feature, as FPR1 activation is often associated with pro-inflammatory responses. The selectivity ratios, calculated from EC50 values, range from 164- to 614-fold for G protein activation in cellular assays.

Q3: What are the known off-target effects of **BMS-986235**?



A3: Traditional off-target effects, defined as binding to unintended receptors, have not been prominently reported for **BMS-986235**. Instead, its unique pharmacological profile is characterized by "biased agonism" or "biased signaling" at its intended target, FPR2. This means that **BMS-986235** preferentially activates certain downstream signaling pathways over others. Specifically, it shows a bias towards G-protein signaling ( $G\alpha$ i) and away from  $\beta$ -arrestin recruitment and receptor internalization. This is in contrast to other FPR2 agonists, such as ACT-389949, which more strongly engage  $\beta$ -arrestin pathways and lead to receptor desensitization.

Q4: How does the biased agonism of BMS-986235 impact experimental outcomes?

A4: The biased signaling profile of **BMS-986235** can lead to distinct cellular and physiological responses compared to other FPR2 agonists. For example, its preference for G-protein signaling is associated with pro-resolving and cardioprotective effects, while its weaker engagement of  $\beta$ -arrestin pathways may lead to less receptor desensitization and internalization. This could translate to more sustained signaling and therapeutic effects with chronic administration. Researchers should be aware that experimental outcomes may differ significantly from those obtained with non-biased or  $\beta$ -arrestin-biased FPR2 agonists.

### **Troubleshooting Guide**

Issue 1: Unexpected or weak cellular response compared to other FPR2 agonists.

- Possible Cause: The specific cellular assay may be more sensitive to β-arrestin-mediated signaling pathways, which are less potently activated by **BMS-986235**.
- Troubleshooting Steps:
  - Characterize the signaling pathway: Determine if the cellular response being measured is dependent on G-protein signaling or β-arrestin recruitment.
  - Use a reference compound: Compare the effects of BMS-986235 with a known β-arrestinbiased FPR2 agonist (e.g., ACT-389949) in your assay system.
  - Measure multiple endpoints: Assess both G-protein dependent endpoints (e.g., cAMP inhibition, pERK1/2 activation) and β-arrestin dependent endpoints (e.g., receptor



internalization, specific phosphorylation events) to fully characterize the response to **BMS-986235**.

Issue 2: Observing a more sustained cellular response than anticipated.

- Possible Cause: Due to its weak induction of β-arrestin recruitment, BMS-986235 causes less receptor internalization and desensitization compared to other FPR2 agonists.
- Troubleshooting Steps:
  - Time-course experiments: Conduct experiments over an extended time frame to evaluate the duration of the cellular response.
  - Receptor internalization assay: Directly measure the extent of FPR2 internalization in your cell system following treatment with BMS-986235 and a comparator compound.
  - Receptor recycling analysis: Investigate the rate of FPR2 recycling to the plasma
    membrane after agonist withdrawal. Effective recycling is observed with BMS-986235.

#### **Data Presentation**

Table 1: In Vitro Potency and Selectivity of BMS-986235

Target	Species	Assay Type	EC50 (nM)	Reference
FPR2	Human	Gαi Activation	0.41	
FPR2	Mouse	Gαi Activation	3.4	
FPR1	Human	Gαi Activation	Varies (164-614 fold less potent than for FPR2)	-

Table 2: Biased Signaling Profile of **BMS-986235** 



Signaling Pathway	Bias Relative to WKYMVm	Fold Bias	Reference
β-arrestin Recruitment & Trafficking	Away from	~5- to 50-fold	
cAMP Inhibition & pERK1/2	Towards	~35- to 60-fold	-

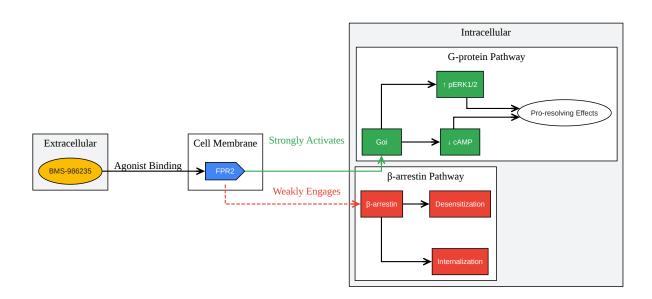
# **Experimental Protocols**

- 1. G-protein Activation Assay (Bioluminescence Resonance Energy Transfer BRET)
- Objective: To measure the activation of different  $G\alpha$  subunits by **BMS-986235** at FPR2.
- Methodology:
  - HEK293 cells are transiently co-transfected with plasmids encoding for human FPR2 and a BRET-based G-protein biosensor (e.g., Gαi1-RLuc8 and Gβ3-RGFP).
  - Transfected cells are plated in 96-well plates and incubated.
  - The BRET substrate (e.g., coelenterazine h) is added to the cells.
  - BMS-986235 is added at varying concentrations.
  - The BRET signal is measured using a plate reader capable of detecting dual emissions (e.g., 485 nm for RLuc8 and 515 nm for RGFP).
  - The change in the BRET ratio (emission at 515 nm / emission at 485 nm) is plotted against the agonist concentration to determine the EC50 value.
- 2. β-arrestin Recruitment Assay
- Objective: To quantify the recruitment of β-arrestin to FPR2 upon activation by **BMS-986235**.
- Methodology: A common method is the Tango assay or a similar reporter gene assay.



- A cell line is engineered to express FPR2 fused to a transcription factor, and a separate reporter gene under the control of a promoter that is activated by the cleavage of the transcription factor upon β-arrestin binding.
- Cells are plated and treated with a range of concentrations of BMS-986235.
- Following incubation, the expression of the reporter gene (e.g., luciferase) is quantified by measuring luminescence.
- The luminescence signal is proportional to the extent of β-arrestin recruitment.
- Data is plotted to generate a concentration-response curve and determine the EC50.

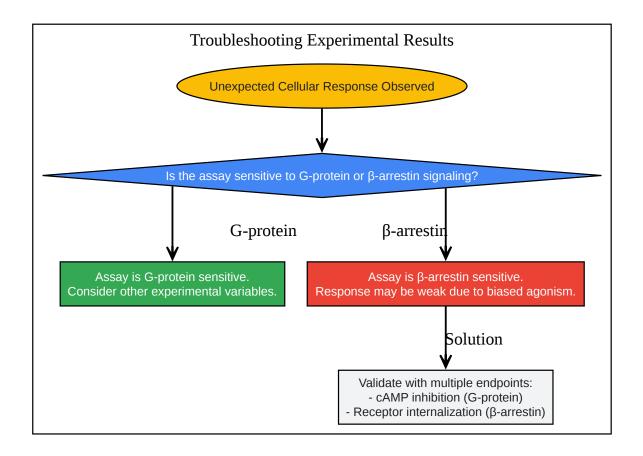
### **Visualizations**





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Caption: BMS-986235 biased agonism at the FPR2 receptor.



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Caption: Troubleshooting workflow for unexpected results.

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